CXCR2 antagonist 2

CXCR2 inhibition cancer immunotherapy GPCR pharmacology

Researchers requiring mid-nanomolar CXCR2 inhibition (95 nM IC50) for in vitro cancer immunotherapy studies face limited tool compounds beyond sub-nanomolar or micromolar options. This benzocyclic sulfone provides graded target engagement. - **Precise Potency**: 95 nM IC50, distinct from clinical candidate AZD5069 (0.79 nM) - **High Purity**: 99.3% HPLC, available as solid or 10 mM DMSO solution - **Scaffold-Specific**: Benzocyclic sulfone class for structure-activity studies vs. diarylureas (e.g., SB225002) - **Application**: CXCL8/CXCR2 axis, MDSC recruitment, neutrophil chemotaxis assays

Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
Cat. No. B10831355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 2
Molecular FormulaC17H17FN2O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O
InChIInChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22)
InChIKeySBTIRQPCNMRDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR2 Antagonist 2: Compound Profile


CXCR2 antagonist 2 (CAS: 2647464-91-1) is a synthetic small-molecule inhibitor of the C-X-C motif chemokine receptor 2 (CXCR2), belonging to the benzocyclic sulfone chemical class with the molecular formula C₁₇H₁₇FN₂O₄S and a molecular weight of 364.39 g/mol . It functions by competitively antagonizing CXCR2, a G protein-coupled receptor (GPCR) that mediates neutrophil chemotaxis and myeloid-derived suppressor cell (MDSC) recruitment in response to ligands including CXCL1 (GROα) and CXCL8 (IL-8) [1]. Originally disclosed in a 2021 Journal of Medicinal Chemistry publication describing benzocyclic sulfone derivatives as CXCR2 antagonists for cancer immunotherapy applications [1], the compound is supplied with a reported purity of 99.3% and is available as both a solid and a 10 mM DMSO solution for preclinical research use .

Compound class Benzocyclic sulfone CXCR2 antagonist
Research context Supports in vitro cancer immunotherapy studies targeting the CXCL8/CXCR2 axis
Potency profile Mid-nanomolar CXCR2 inhibition; may enable graded receptor blockade paradigms
Formulation High purity (99.3%); available as solid and pre-formulated 10 mM DMSO solution

Why CXCR2 Antagonist 2 Is Not Interchangeable


The CXCR2 antagonist landscape includes compounds with substantial divergence in potency (spanning three orders of magnitude, from sub-nanomolar to micromolar IC50 values), receptor selectivity profiles (CXCR2-selective versus CXCR1/2 dual antagonists), and chemical scaffolds (benzocyclic sulfones, diarylureas, thiazolopyrimidines, and others). These molecular differences translate into distinct pharmacological behaviors that preclude generic substitution. For instance, the widely used tool compound SB225002 exhibits an IC50 of 22 nM with >150-fold selectivity over CXCR1 [1], while clinical candidate AZD5069 achieves sub-nanomolar potency (IC50 = 0.79 nM) [2], and the orally bioavailable SB-332235 demonstrates 285-fold selectivity [3]. A user selecting a CXCR2 antagonist based solely on target class risks experimental confounding from divergent potency thresholds, off-target CXCR1 engagement, or scaffold-specific pharmacokinetic properties. CXCR2 antagonist 2 occupies a defined niche within this spectrum, and the quantitative differentiations below establish its specific positioning for scientific selection.

Potency spectrum mismatch
CXCR2 antagonists span sub-nanomolar to micromolar potency; mid-nanomolar compounds may alter target engagement relative to ultra-potent tool compounds.
Scaffold-dependent properties
The benzocyclic sulfone core may confer distinct physicochemical and metabolic profiles versus diarylurea-based CXCR2 antagonists, affecting solubility and off-target liability.
Uncharacterized selectivity profile
CXCR1 cross-reactivity has not been quantified; experimental readouts may be confounded if CXCR1-mediated effects are relevant.
In vivo PK/PD data gap
No oral bioavailability or pharmacokinetic parameters are reported; the compound is suited for in vitro/ex vivo use and requires de novo characterization for animal studies.

CXCR2 Antagonist 2: Quantitative Differentiation


CXCR2 Inhibition: Mid-Nanomolar Potency vs. AZD5069

CXCR2 antagonist 2 demonstrates an IC50 of 95 nM in CXCR2 binding/inhibition assays . In contrast, the clinical-stage CXCR2 antagonist AZD5069 exhibits an IC50 of 0.79 nM (pIC50 = 9.1) for displacing CXCL8 binding to recombinant human CXCR2 in HEK cell membrane preparations [1]. This represents a ~120-fold difference in potency. For experiments requiring sub-nanomolar target engagement and near-complete receptor occupancy at low concentrations, AZD5069 provides superior potency; conversely, CXCR2 antagonist 2 occupies a mid-nanomolar potency range that may be advantageous for studies where graded or partial CXCR2 inhibition is desired without saturating receptor blockade.

CXCR2 potency
Cross-study comparable
Target: IC50 95 nM
Comparator (AZD5069): 0.79 nM
~120-fold lower potency
Supports graded CXCR2 inhibition paradigms
Cross-study assay conditions may influence comparison.
CXCR2 inhibition cancer immunotherapy GPCR pharmacology

Chemical Scaffold: Benzocyclic Sulfone vs. Diarylurea

CXCR2 antagonist 2 belongs to the benzocyclic sulfone chemical class, characterized by a 1,1-dioxo-thiochroman core bearing a urea linkage to a 3-fluoro-2-methylphenyl group (IUPAC: 1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea) . This scaffold is structurally distinct from the diarylurea scaffold of SB225002 (N-(2-hydroxy-4-nitrophenyl)-N′-(2-bromophenyl)urea), the prototypical CXCR2-selective tool compound with an IC50 of 22 nM and >150-fold selectivity over CXCR1 [1]. Benzocyclic sulfone derivatives represent a distinct chemotype identified through a medicinal chemistry campaign specifically aimed at discovering CXCR2 antagonists for cancer immunotherapy applications, as reported in the 2021 Journal of Medicinal Chemistry publication [2]. The different core scaffold may confer distinct physicochemical properties including logP, solubility, and metabolic stability profiles relevant to in vitro and in vivo experimental design.

Chemical scaffold
Class-level inference
Benzocyclic sulfone core vs. diarylurea (SB225002)
Enables chemotype comparison studies
Scaffold-specific properties require independent profiling.
chemical scaffold benzocyclic sulfone diarylurea structure-activity relationship

CXCR1 Selectivity Profiling Status

Publicly available characterization data for CXCR2 antagonist 2 currently lacks documented CXCR1 selectivity profiling . In contrast, multiple established CXCR2 antagonists possess well-quantified selectivity metrics: SB225002 demonstrates >150-fold selectivity for CXCR2 over CXCR1 and four other 7-TMRs [1]; SB-332235 displays 285-fold selectivity for CXCR2 over CXCR1 (CXCR1 IC50 = 9,633 nM) [2]; and CXCR2-IN-2 exhibits ~730-fold selectivity over CXCR1 and >1,900-fold selectivity over all other chemokine receptors . The absence of selectivity data for CXCR2 antagonist 2 means that its degree of CXCR1 cross-reactivity remains uncharacterized, which may be a critical consideration for experiments requiring clean interpretation of CXCR2-specific versus CXCR1-mediated effects.

CXCR1 selectivity
Data to verify
Not reported. Selective comparators range >150-fold to ~730-fold.
Selectivity context uncharacterized; may limit CXCR2-specific interpretation.
Requires selectivity profiling for definitive attribution.
CXCR1 selectivity receptor profiling off-target activity

In Vivo PK/PD Characterization Status

Available product documentation for CXCR2 antagonist 2 does not include in vivo pharmacokinetic (PK) parameters such as oral bioavailability, clearance, half-life, volume of distribution, or maximum tolerated dose . This contrasts with extensively characterized CXCR2 antagonists: AZD5069 has published Phase I PK data demonstrating rapid absorption (Tmax ~2 h), terminal half-life of ~11 h, and dose-proportional exposure across 0.1-200 mg oral doses [1]; SB-332235 has demonstrated oral activity in rabbit arthritis models at 25 mg/kg p.o. BID with significant reduction of leukocyte numbers in synovial fluid [2]; and CXCR2-IN-2 is explicitly characterized as orally bioavailable with documented inhibition of neutrophil infiltration in mouse models at 1-10 mg/kg oral BID dosing [3]. The absence of in vivo characterization for CXCR2 antagonist 2 limits its immediate utility for animal studies without prior PK/PD validation.

In vivo PK/PD
Data to verify
No in vivo data. Comparators have characterized oral bioavailability and PK.
Suited for in vitro/ex vivo applications; in vivo studies require PK validation.
Data gap precludes direct animal study translation.
in vivo pharmacology pharmacokinetics oral bioavailability

CXCR2 Antagonist 2: Research Applications


In Vitro Cancer Immunotherapy CXCR2 Blockade

CXCR2 antagonist 2 is appropriate for in vitro cancer immunotherapy research where CXCR2 inhibition at the 95 nM IC50 level is desired . Its mid-nanomolar potency—approximately 120-fold less potent than the sub-nanomolar clinical candidate AZD5069 [1]—may be advantageous for experiments investigating partial or graded CXCR2 inhibition rather than complete receptor saturation. This includes studies examining the CXCL8/CXCR2 axis in tumor-associated macrophage trafficking, MDSC recruitment, or combination immunotherapy paradigms where balanced rather than maximal target engagement is scientifically informative. The compound's characterization in the 2021 Journal of Medicinal Chemistry benzocyclic sulfone series [2] provides foundational SAR context for these applications.

Chemotype Comparison Across CXCR2 Scaffolds

As a representative of the benzocyclic sulfone chemical class (C₁₇H₁₇FN₂O₄S, MW 364.39) , CXCR2 antagonist 2 serves as a structurally distinct comparator to diarylurea-based CXCR2 antagonists such as SB225002 [1]. Researchers conducting scaffold-hopping studies, investigating chemotype-specific off-target profiles, or exploring the relationship between molecular topology and CXCR2 binding mode may find CXCR2 antagonist 2 valuable as a benzocyclic sulfone exemplar. The scaffold difference provides a chemical diversity anchor for understanding how core structure influences functional pharmacology beyond simple potency comparisons.

Ex Vivo Neutrophil Chemotaxis Assay

CXCR2 antagonist 2 may be deployed in ex vivo neutrophil chemotaxis assays or human whole blood assays where the primary endpoint is inhibition of CXCR2-mediated responses to CXCL1 (GROα) or CXCL8 (IL-8), and where potential CXCR1 co-inhibition is either acceptable or not a confounding factor for data interpretation . Given that its CXCR1 selectivity profile remains uncharacterized [2], the compound is best suited for experiments that do not require rigorous attribution of effects to CXCR2 alone. Users requiring definitive CXCR2-specific readouts should consider well-characterized selective antagonists such as SB225002 (>150-fold selectivity) [1] or CXCR2-IN-2 (~730-fold selectivity) .

In Vitro Tool for Early-Stage Target Validation

CXCR2 antagonist 2, with a defined IC50 of 95 nM and high reported purity of 99.3% , is suitable as an in vitro tool compound for early-stage target validation and pathway interrogation in CXCR2-expressing cell lines. The compound's purity specification and availability as a pre-formulated 10 mM DMSO solution facilitate reproducible dosing in cellular assays. However, users should note that in vivo pharmacokinetic and pharmacodynamic parameters are not yet characterized ; therefore, the compound is not recommended for direct translation to animal studies without prior PK/PD validation. For applications requiring immediate in vivo deployment, characterized alternatives such as SB-332235 [3] or CXCR2-IN-2 [4] with established oral bioavailability and in vivo efficacy data should be prioritized.

Application
Selection Property
Validation Focus
Cancer immunotherapy CXCR2 studies
Mid-nanomolar CXCR2 inhibition profile
Graded receptor blockade context; partial inhibition paradigms
Chemotype comparison studies
Benzocyclic sulfone scaffold
Scaffold-specific pharmacological profiling vs. diarylureas
Ex vivo neutrophil chemotaxis assays
CXCR2-mediated chemotaxis inhibition
Endpoint interpretation with potential CXCR1 co-inhibition
In vitro target validation
High purity and pre-formulated DMSO solution
Reproducible cellular assay dosing; in vivo PK not characterized

Technical Documentation Hub

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